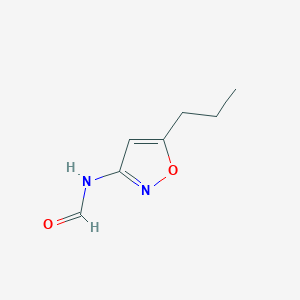
N-(5-Propylisoxazol-3-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Propylisoxazol-3-yl)formamide is a chemical compound that belongs to the class of formamides. Formamides are derivatives of formic acid and are characterized by the presence of a formyl group attached to an amine. The compound features a 5-propylisoxazole ring, which is a five-membered heterocyclic ring containing both nitrogen and oxygen atoms. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Propylisoxazol-3-yl)formamide typically involves the reaction of 5-propylisoxazole with formic acid or its derivatives. One common method is the formylation of 5-propylisoxazole using formic acid in the presence of a catalyst. This reaction is usually carried out under mild conditions and yields the desired formamide product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method includes the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst to promote the formylation reaction. This approach not only provides high yields but also allows for the reuse of the catalyst, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(5-Propylisoxazol-3-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidation of this compound can yield N-(5-Propylisoxazol-3-yl)carboxylic acid.
Reduction: Reduction can produce N-(5-Propylisoxazol-3-yl)amine.
Substitution: Substitution reactions can lead to a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
N-(5-Propylisoxazol-3-yl)formamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(5-Propylisoxazol-3-yl)formamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methylisoxazol-3-yl)formamide
- N-(5-Propylisoxazol-3-yl)malonamide
- N-(5-Propylisoxazol-3-yl)oxalamide
Uniqueness
N-(5-Propylisoxazol-3-yl)formamide is unique due to its specific structural features, such as the propyl group on the isoxazole ring and the formamide functional group. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
N-(5-propyl-1,2-oxazol-3-yl)formamide |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-6-4-7(8-5-10)9-11-6/h4-5H,2-3H2,1H3,(H,8,9,10) |
InChI Key |
PDMWMKNAKYLAMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NO1)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,4]Triazolo[4,3-a]pyridine-5-thiol](/img/structure/B15208406.png)
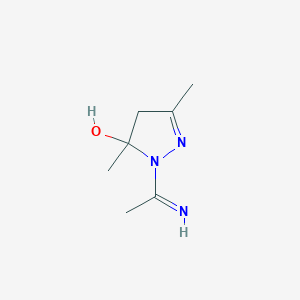
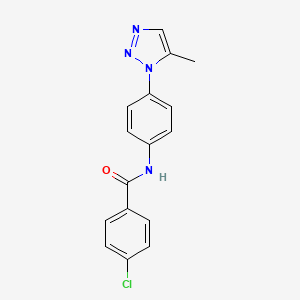
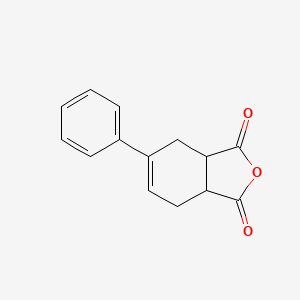
![2-(Aminomethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15208430.png)
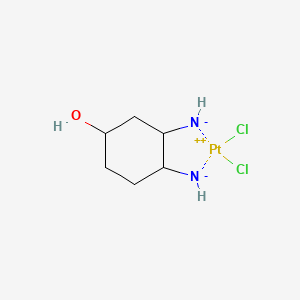
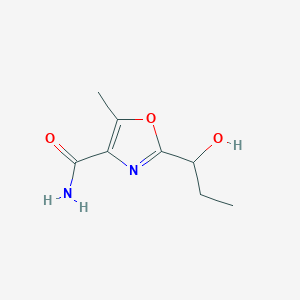
![3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15208452.png)
![2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B15208455.png)
![4-[5-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzene-1-sulfonamide](/img/structure/B15208467.png)
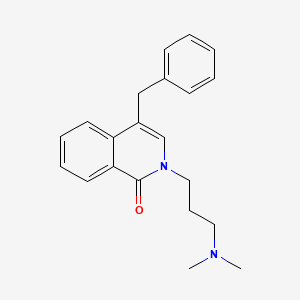
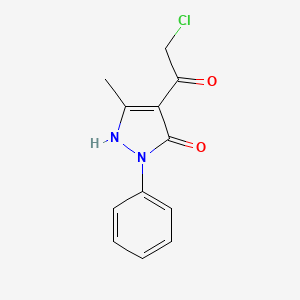
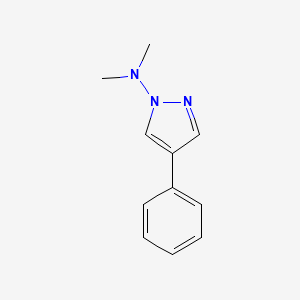
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-methoxy-2-pyridinyl)methyl]-](/img/structure/B15208527.png)
